(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine
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Overview
Description
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine is a heterocyclic compound that contains a benzothiazole ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine typically involves the formation of the benzothiazole ring followed by the introduction of the trifluoromethyl and methanamine groups. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic acid and formaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)thiazol-5-yl)methanamine
- (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
Uniqueness
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F3N2S |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)8-14-6-3-5(4-13)1-2-7(6)15-8/h1-3H,4,13H2 |
InChI Key |
SVRGCQKUOSIANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
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